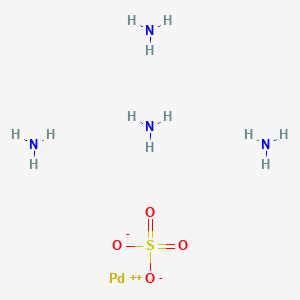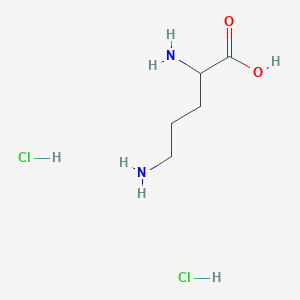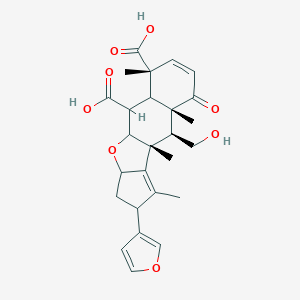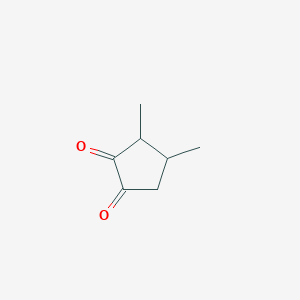
Titandisulfid
Übersicht
Beschreibung
Titanium disulfide is an inorganic compound with the chemical formula TiS₂. It is a golden yellow solid known for its high electrical conductivity. Titanium disulfide belongs to a group of compounds called transition metal dichalcogenides, which have the general formula ME₂, where M is a transition metal and E is a chalcogen.
Wissenschaftliche Forschungsanwendungen
Titanium disulfide has a wide range of applications in scientific research:
Energy Storage: Titanium disulfide is used as a cathode material in lithium-ion and sodium-ion batteries due to its high electrical conductivity and ability to undergo intercalation reactions
Gas Sensing: Titanium disulfide-based sensors have been developed for detecting toxic gases such as nitrogen dioxide, hydrogen sulfide, and ammonia.
Optoelectronics: Titanium disulfide’s tunable electronic and optical properties make it suitable for use in optoelectronic devices, such as photodetectors and solar cells.
Wirkmechanismus
Target of Action
Titanium disulfide (TiS2) is an inorganic compound that primarily targets electropositive elements such as lithium (Li) and potassium (K) in the context of battery technology . It has been employed as a cathode material in rechargeable batteries . The compound’s primary role is to undergo intercalation upon treatment with these electropositive elements .
Mode of Action
The mode of action of TiS2 involves a process known as intercalation. This is a redox reaction where the electropositive element, such as lithium or potassium, is inserted between the layers of the TiS2 structure . For instance, in the case of lithium, the reaction can be represented as follows: TiS2 + Li → LiTiS2 . During intercalation, the interlayer spacing expands (the lattice “swells”) and the electrical conductivity of the material increases . This process is facilitated by the weakness of the interlayer forces and the susceptibility of the Ti (IV) centers toward reduction .
Biochemical Pathways
While TiS2 is not typically involved in traditional biochemical pathways, it does participate in unique chemical processes. The most significant of these is the aforementioned intercalation process. This process affects the physical structure and electrical properties of the TiS2 compound . In addition, TiS2 can undergo phase transformations when treated with potassium, resulting in a thermodynamically stable K0.25TiS2 phase .
Pharmacokinetics
In the context of its use in batteries, it’s worth noting that tis2 exhibits a high discharge capacity and good cyclability .
Result of Action
The result of TiS2’s action is the creation of a material with increased electrical conductivity and expanded lattice structure . This makes it highly suitable for use in rechargeable batteries. Furthermore, the intercalation of lithium or potassium into TiS2 results in a range of stoichiometries, represented by the general formula LixTiS2 (x < 1) for lithium and a similar formula for potassium .
Action Environment
The action of TiS2 is influenced by environmental factors such as temperature and the presence of electropositive elements. For instance, the intercalation process is facilitated by the use of anhydrous ammonia . Additionally, the stability and efficacy of TiS2 can be affected by the specific conditions under which it is used, such as the voltage and current in a battery application .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium disulfide can be synthesized through several methods:
Solid-State Reaction: Titanium disulfide can be prepared by reacting titanium metal or titanium dioxide with sulfur at high temperatures. The reaction typically occurs at temperatures around 500-700°C.
Hydrothermal Synthesis: This method involves reacting titanium tetra isopropoxide with thiourea in an autoclave at elevated temperatures and pressures.
Sol-Gel Process: Titanium disulfide can also be synthesized using titanium thiolate precursors in a sol-gel process.
Industrial Production Methods: In industrial settings, titanium disulfide is typically produced through the solid-state reaction method due to its simplicity and scalability. The process involves heating titanium metal or titanium dioxide with sulfur in a controlled environment to produce high-purity titanium disulfide.
Types of Reactions:
Intercalation: Titanium disulfide is known for its ability to undergo intercalation reactions with various electropositive elements, such as lithium, sodium, and potassium.
Redox Reactions: Titanium disulfide can participate in redox reactions, where it undergoes reduction or oxidation.
Common Reagents and Conditions:
Lithium Intercalation: Titanium disulfide reacts with lithium in anhydrous ammonia or through direct heating with lithium metal to form lithium titanium disulfide (LiTiS₂).
Sodium Intercalation: Similar to lithium, sodium can intercalate into titanium disulfide to form sodium titanium disulfide (NaTiS₂) under controlled conditions.
Major Products:
LiTiS₂: Formed during the intercalation of lithium into titanium disulfide.
NaTiS₂: Formed during the intercalation of sodium into titanium disulfide.
Vergleich Mit ähnlichen Verbindungen
- Molybdenum Disulfide (MoS₂)
- Tungsten Disulfide (WS₂)
- Niobium Disulfide (NbS₂)
Eigenschaften
IUPAC Name |
bis(sulfanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRPNFOLVDFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ti]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Ti, TiS2 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065203 | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-13-3 | |
| Record name | TITANIUM DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium sulfide (TiS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Titanium disulfide?
A1: Titanium disulfide has the molecular formula TiS2 and a molecular weight of 111.998 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Titanium disulfide?
A2: Several spectroscopic techniques are employed for characterizing Titanium disulfide, including Raman spectroscopy [, ], X-ray photoelectron spectroscopy (XPS) [, ], X-ray diffraction (XRD) [, ], and X-ray absorption spectroscopy (XAS) []. These techniques provide insights into the material's composition, crystal structure, and electronic properties.
Q3: What factors can influence the performance and stability of Titanium disulfide in applications?
A4: Factors such as temperature, atmosphere (presence of oxygen or moisture), and applied electrochemical potential can influence the performance and stability of Titanium disulfide [, , ]. For instance, overdischarging a cathode-limited cell containing Titanium disulfide can decrease the diffusion coefficient of lithium ions in the cathode, impacting its performance [].
Q4: What are some notable applications of Titanium disulfide?
A4: Titanium disulfide has shown promise in various applications, including:
- Rechargeable batteries: As a cathode material in lithium-ion batteries due to its layered structure allowing for efficient lithium intercalation and deintercalation [, , , , ].
- Water desalination: As a potential cathode material in capacitive deionization (CDI) devices due to its ability to effectively remove cations from water through intercalation [, ].
- Photocatalysis: As a photocatalyst for applications like water splitting, exhibiting enhanced performance when combined with chiral molecules due to the chiral induced spin selectivity (CISS) effect [].
- Optoelectronics: As a saturable absorber in ultrafast fiber lasers, showing potential for generating mode-locked and Q-switched pulses due to its nonlinear optical properties [, ].
- Gas sensing: As a sensing material for detecting gases like carbon dioxide, demonstrating high sensitivity and selectivity at room temperature [].
Q5: How does the morphology of Titanium disulfide affect its properties and applications?
A6: The morphology of Titanium disulfide, whether in the form of nanosheets [, , , , ], nanodiscs [, ], nanoribbons [], or thin films [, , ], significantly influences its properties and suitability for specific applications. For example, thin films of Titanium disulfide with a preferred orientation of the basal plane perpendicular to the substrate show enhanced discharge capacity in lithium battery cathode applications [].
Q6: Can Titanium disulfide be doped to enhance its properties?
A7: Yes, doping Titanium disulfide with elements like phosphorus, arsenic, and antimony can significantly alter its electronic transport properties []. For instance, arsenic doping can reduce resistivity and thermopower, making it a more efficient material for specific applications.
Q7: What is the role of intercalation in Titanium disulfide's applications?
A8: Intercalation, the reversible insertion of guest species into the layered structure of Titanium disulfide, plays a crucial role in its functionality in various applications [, , , , , ]. For example, the intercalation of lithium ions between the layers of Titanium disulfide allows for charge storage and release in lithium-ion batteries.
Q8: What methods are commonly used to synthesize Titanium disulfide?
A8: Several methods are used to synthesize Titanium disulfide, including:
- Solid-state reactions: Directly reacting metallic titanium with sulfur at high temperatures [, , ].
- Chemical vapor deposition (CVD): Using precursors like titanium tetrachloride and hydrogen sulfide to deposit thin films [, ].
- Sol-gel processing: Utilizing titanium alkoxides and hydrogen sulfide to form a precursor that converts to Titanium disulfide upon heat treatment [, ].
- Thio sol-gel process: Reacting titanium thiolates with hydrogen sulfide followed by annealing to obtain crystalline Titanium disulfide [].
- Exfoliation: Using techniques like liquid-phase exfoliation to produce nanosheets from bulk Titanium disulfide [, ].
Q9: How does the synthesis method affect the properties of Titanium disulfide?
A10: The synthesis method significantly influences the resulting morphology, crystallinity, and purity of Titanium disulfide, which in turn affect its properties and suitability for various applications [, , , ]. For example, controlling the synthesis conditions in CVD can lead to highly pure, crystallographically oriented Titanium disulfide films suitable for use as cathodes in lithium batteries [].
Q10: Have computational methods been used to study Titanium disulfide?
A11: Yes, computational chemistry and modeling techniques, such as Density Functional Theory (DFT) and Monte Carlo simulations, have been employed to investigate various aspects of Titanium disulfide [, , ]. For instance, DFT calculations have been used to study the adsorption and diffusion of alkali metal ions on Titanium disulfide, providing insights into its potential as an anode material for alkali-ion batteries [].
Q11: What insights have computational studies provided into the properties of Titanium disulfide?
A11: Computational studies have yielded valuable insights into the structural, electronic, and electrochemical properties of Titanium disulfide, including:
- Electronic band structure: Understanding the electronic band structure and its evolution upon doping or intercalation [, ].
- Intercalation mechanisms: Simulating the intercalation of various species, such as lithium ions and silver, into the layered structure of Titanium disulfide, elucidating the mechanisms involved [, ].
- Defects and doping: Investigating the impact of defects and doping on the electronic and transport properties of Titanium disulfide [, ].
- Phase transitions: Studying the pressure-induced phase transitions and their impact on the electronic properties of Titanium disulfide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


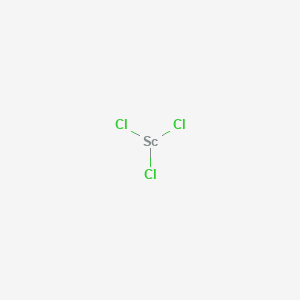
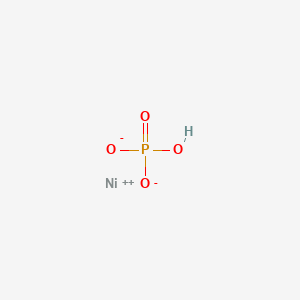
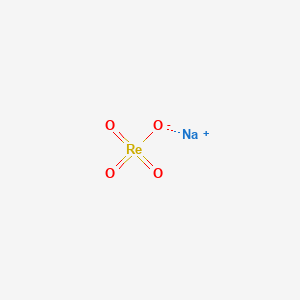


![[3-(methoxycarbonylamino)phenyl] N-butylcarbamate](/img/structure/B82395.png)

